molecular formula C27H27NO3 B11453445 N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline

N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline

Cat. No.: B11453445
M. Wt: 413.5 g/mol
InChI Key: IQGVHHSEELSLEN-UHFFFAOYSA-N
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Description

(4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of a linker mode approach under reflux conditions . The structure of the compound is established through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydride for imine–imine rearrangement , and other standard organic reagents depending on the desired transformation. Reaction conditions vary based on the specific reaction being performed, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, imine–imine rearrangement can yield thermodynamically more stable imine products .

Scientific Research Applications

(4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE involves its interaction with specific molecular targets and pathways. For example, it has been predicted to exhibit cytotoxic activity against breast cancer cells through ERα inhibition . The compound’s structure allows it to interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its predicted biological activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

4-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-N-(4-methylphenyl)cyclohepta[c]furan-8-imine

InChI

InChI=1S/C27H27NO3/c1-6-30-25-16-21(20-9-13-23(29-5)14-10-20)15-24(26-18(3)31-19(4)27(25)26)28-22-11-7-17(2)8-12-22/h7-16H,6H2,1-5H3

InChI Key

IQGVHHSEELSLEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=NC2=CC=C(C=C2)C)C3=C(OC(=C13)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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